molecular formula C5H11O3P B13031554 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol CAS No. 2553-49-3

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol

Cat. No.: B13031554
CAS No.: 2553-49-3
M. Wt: 150.11 g/mol
InChI Key: RCMBNTZZKQOSGO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is a cyclic organophosphorus compound with the molecular formula C5H11O3P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve oxidation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: The major product is this compound 2-oxide.

    Substitution: The products vary depending on the substituent introduced, but typically result in derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom and hydroxyl group. The compound can form stable intermediates and adducts, which are crucial in its applications in catalysis and biological systems. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or as a mechanistic marker in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is unique due to its specific cyclic structure and the presence of both a hydroxyl group and a phosphorus atom. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications. Its stability and reactivity also distinguish it from other similar compounds.

Properties

CAS No.

2553-49-3

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H11O3P/c1-5(2)3-7-9(6)8-4-5/h6H,3-4H2,1-2H3

InChI Key

RCMBNTZZKQOSGO-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(OC1)O)C

Origin of Product

United States

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